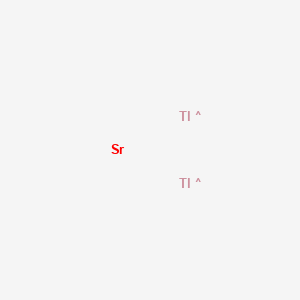
lambda~1~-Thallanyl--strontium (2/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lambda~1~-Thallanyl–strontium (2/1):
Preparation Methods
The preparation of lambda1-Thallanyl–strontium (2/1) involves specific synthetic routes and reaction conditions. Typically, the synthesis involves the reaction of strontium salts with thallium salts under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Lambda~1~-Thallanyl–strontium (2/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxides of strontium and thallium.
Reduction: Reduction reactions can convert the compound into its elemental forms or other reduced states.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or lithium aluminum hydride, and various substituents depending on the desired product
Scientific Research Applications
Lambda~1~-Thallanyl–strontium (2/1) has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential effects on biological systems and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain medical conditions.
Industry: Utilized in the production of specialized materials and as a component in certain industrial processes .
Mechanism of Action
The mechanism of action of lambda1-Thallanyl–strontium (2/1) involves its interaction with molecular targets and pathways within a system. The compound can affect various biochemical pathways, leading to changes in cellular functions. For example, it may interact with enzymes or receptors, altering their activity and resulting in specific physiological effects .
Comparison with Similar Compounds
Lambda~1~-Thallanyl–strontium (2/1) can be compared with other similar compounds, such as:
Strontium ranelate: A compound used in the treatment of osteoporosis, known for its dual mechanism of action in reducing bone resorption and increasing bone formation
Thallium compounds:
Properties
CAS No. |
60874-69-3 |
|---|---|
Molecular Formula |
SrTl2 |
Molecular Weight |
496.39 g/mol |
InChI |
InChI=1S/Sr.2Tl |
InChI Key |
OKANDIXLHVMFAO-UHFFFAOYSA-N |
Canonical SMILES |
[Sr].[Tl].[Tl] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















